molecular formula C₁₆H₁₉F₅N₅O₅P B1141309 4-Desfluoro Sitagliptin CAS No. 1345822-87-8

4-Desfluoro Sitagliptin

カタログ番号: B1141309
CAS番号: 1345822-87-8
分子量: 487.32
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Desfluoro Sitagliptin is a derivative of sitagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus. This compound is characterized by the absence of a fluorine atom at a specific position in its molecular structure, which differentiates it from sitagliptin. The molecular formula of this compound is C16H19F5N5O5P, and it has a molecular weight of 487.32 g/mol .

作用機序

Target of Action

4-Desfluoro Sitagliptin, like its parent compound Sitagliptin, primarily targets the enzyme Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is responsible for the degradation of several peptides that contain an alanine or proline at the penultimate position . By inhibiting DPP-4, Sitagliptin increases the activation and duration of action of glucagon-like peptide-1 (GLP-1), a hormone that enhances glucose-induced insulin secretion .

Mode of Action

This compound inhibits DPP-4 activity, which slows the inactivation of incretins like GLP-1 . This leads to an increase in the active forms of these hormones, enhancing glucose-induced insulin secretion . The inhibition of DPP-4 activity by this compound is associated with increased vagus nerve activity .

Biochemical Pathways

The inhibition of DPP-4 by this compound affects several biochemical pathways. It increases the levels of peroxisome proliferator-activated receptor (PPAR)-α, PPAR-γ coactivator-1 (PGC-1), and uncoupling proteins (UCPs) in brown adipose tissue (BAT), and of PPAR-α and UCP3 in skeletal muscle . These changes are associated with improved glucose tolerance and plasma insulin levels .

Pharmacokinetics

Sitagliptin, the parent compound of this compound, is well absorbed with an apparent terminal half-life ranging from 8 to 14 hours . Renal clearance of Sitagliptin averaged 388 mL/min and was largely uninfluenced by the dose administered .

Result of Action

The inhibition of DPP-4 by this compound results in several molecular and cellular effects. It leads to a decrease in the weight of white adipose tissue and serum levels of glucose, without influencing food intake . Additionally, it increases the levels of PPAR-α, PGC-1, and UCPs in BAT, and of PPAR-α and UCP3 in skeletal muscle .

Action Environment

The action of this compound can be influenced by environmental factors such as diet. For instance, in mice with diet-induced obesity, treatment with this compound dose-dependently decreased the weight of white adipose tissue and serum levels of glucose . The effects of this compound on PPAR-α, PGC-1, and UCP levels were attenuated in melanocortin (MC)-4 receptor-deficient mice .

生化学分析

Biochemical Properties

4-Desfluoro Sitagliptin, like its parent compound Sitagliptin, is a DPP-4 inhibitor . DPP-4 is an enzyme responsible for the degradation of several peptides that contain an alanine or proline at the penultimate position . By inhibiting DPP-4, this compound increases the levels of these peptides, influencing various biochemical reactions .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to regulate brown adipose tissue uncoupling protein levels in mice with diet-induced obesity . This regulation influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of DPP-4, leading to increased levels of peptides that this enzyme typically degrades . This results in enhanced glucose-induced insulin secretion, contributing to the regulation of blood glucose levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, treatment with this compound has been shown to dose-dependently decrease the weight of white adipose tissue and serum levels of glucose in mice, without influencing food intake .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with different dosages. For instance, in a study on mice with diet-induced obesity, treatment with this compound resulted in a dose-dependent decrease in the weight of white adipose tissue and serum levels of glucose .

Metabolic Pathways

This compound is involved in the metabolic pathway of DPP-4 inhibition . By inhibiting DPP-4, it increases the levels of peptides that this enzyme typically degrades, influencing various metabolic processes .

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Considering its role as a DPP-4 inhibitor, it is likely to be localized wherever DPP-4 is present within the cell .

準備方法

The synthesis of 4-Desfluoro Sitagliptin can be achieved through various methods. One effective approach involves the chemical resolution of racemic mixtures using inexpensive reagents such as sodium borohydride (NaBH4) and (−)-di-p-toluoyl-L-tartaric acid. This method avoids the use of expensive noble metal catalysts, making it cost-effective and efficient . Another method involves asymmetric hydrogenation of β-ketomide intermediates, which has been found to be effective in producing optically pure this compound .

化学反応の分析

4-Desfluoro Sitagliptin undergoes several types of chemical reactions, including:

科学的研究の応用

4-Desfluoro Sitagliptin has a wide range of scientific research applications:

類似化合物との比較

4-Desfluoro Sitagliptin can be compared with other DPP-4 inhibitors such as:

生物活性

4-Desfluoro Sitagliptin (DFS) is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), a key enzyme involved in the regulation of incretin hormones. This compound has garnered attention for its potential therapeutic effects, particularly in the context of type 2 diabetes and cardiovascular health. This article delves into the biological activity of DFS, highlighting its mechanisms, effects on metabolic parameters, and implications for clinical use.

DFS exerts its biological effects primarily through the inhibition of DPP-4, which leads to increased levels of active glucagon-like peptide-1 (GLP-1). GLP-1 plays a crucial role in glucose metabolism by enhancing insulin secretion, inhibiting glucagon release, and promoting satiety. The inhibition of DPP-4 by DFS not only enhances GLP-1 activity but also affects various downstream signaling pathways that contribute to its therapeutic effects.

Key Mechanisms:

  • Increased GLP-1 Levels : DFS significantly raises plasma levels of active GLP-1, which is associated with improved glycemic control and insulin sensitivity .
  • Endothelial Function : DFS improves endothelial function by enhancing nitric oxide synthase phosphorylation, leading to better vasodilation and reduced atherosclerosis risk .
  • Anti-inflammatory Effects : DFS has been shown to suppress pro-inflammatory cytokines in macrophages, indicating potential anti-inflammatory properties that may benefit cardiovascular health .

Glycemic Control and Metabolic Effects

A study involving high-fat diet-induced diabetic mice demonstrated that DFS improved glycemic control and preserved pancreatic β-cell mass. The compound reduced fasting blood glucose levels and improved insulin secretion in response to glucose challenges . Additionally, it was found that DFS treatment led to a significant decrease in urinary albumin/creatinine ratios in adolescents with type 1 diabetes and nephropathy, suggesting renal protective effects .

Endothelial and Cardiovascular Benefits

Research indicates that DFS enhances endothelial function through several mechanisms:

  • Vasorelaxation : In aortic ring studies, DFS-treated mice exhibited significantly greater relaxation responses to acetylcholine compared to controls (89.9% vs. 79.2%, p < 0.05)【5】.
  • Reduction in Atherosclerotic Lesions : DFS treatment resulted in a marked reduction in atherosclerotic lesion area (17.7% vs. 24.6%, p < 0.01)【1】【5】.

Case Studies

Several case studies have highlighted the clinical implications of DFS:

  • Type 2 Diabetes Management : In patients with type 2 diabetes, treatment with sitagliptin (and by extension, DFS) has been associated with improved glycemic control without significant adverse effects【2】【3】.
  • Short Bowel Syndrome : A pilot study indicated that while sitagliptin did not significantly reduce fecal wet weight in patients with short bowel syndrome, some individuals experienced improvements in intestinal absorption【2】.

Data Summary

The following table summarizes key findings from recent studies on the biological activity of DFS:

Study FocusKey FindingsReference
Glycemic ControlImproved fasting blood glucose; enhanced insulin secretion
Endothelial FunctionIncreased vasorelaxation; enhanced NO synthase activity
AtherosclerosisReduced lesion area in aortic studies
Renal ProtectionDecreased urinary albumin/creatinine ratio
Anti-inflammatory EffectsSuppressed cytokine production in macrophages

特性

IUPAC Name

(3R)-3-amino-4-(2,5-difluorophenyl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F5N5O.H3O4P/c17-10-1-2-12(18)9(5-10)6-11(22)7-14(27)25-3-4-26-13(8-25)23-24-15(26)16(19,20)21;1-5(2,3)4/h1-2,5,11H,3-4,6-8,22H2;(H3,1,2,3,4)/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKMPNRCGWVMBY-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=C(C=CC(=C3)F)F)N.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=C(C=CC(=C3)F)F)N.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F5N5O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Desfluoro Sitagliptin
Reactant of Route 2
4-Desfluoro Sitagliptin
Reactant of Route 3
4-Desfluoro Sitagliptin
Reactant of Route 4
4-Desfluoro Sitagliptin
Reactant of Route 5
4-Desfluoro Sitagliptin
Reactant of Route 6
4-Desfluoro Sitagliptin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。